Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate

Medicinal Chemistry GABA_A Receptor Ligands Structure-Activity Relationship (SAR)

Researchers probing GABA_A benzodiazepine-site SAR face a critical gap: 6-position substituents dictate subtype selectivity, yet 6-isopropoxy analogs are scarce. This compound resolves that gap as a ≥98% purity 4-quinolone building block. • Masked phenol - deprotects to 6-OH, enabling parallel library diversification (ethers, esters, carbamates) impossible with 6-alkyl analogs. • Distinct physicochemical profile (LogP ~2.5, added H-bond acceptor) supports novel α1/α3 subtype selectivity fingerprinting. • NCE for antiviral screening - unexplored IP space in integrase-targeted programs. Supplied with full QC documentation; sealed, dry at 2-8°C; ambient global shipping.

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 692764-09-3
Cat. No. B3042991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate
CAS692764-09-3
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(C)C
InChIInChI=1S/C15H17NO4/c1-4-19-15(18)12-8-16-13-6-5-10(20-9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
InChIKeyHIVBMQCWQDVMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Isopropoxy-4-oxoquinoline-3-carboxylate Overview


Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate (CAS 692764-09-3) is a synthetic, substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.3 g/mol . The compound belongs to a broader class of 4-quinolone derivatives recognized for their affinity at the benzodiazepine site of GABAA receptors, where the parent scaffold (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) was identified as a lead compound through pharmacophore-based screening [1]. The defining structural feature is an isopropoxy (–OCH(CH₃)₂) substituent at the 6-position of the quinoline core, which distinguishes it from more common 6-alkyl (e.g., 6-isopropyl) or 6-halo analogs, potentially modulating both physicochemical properties and target engagement profiles.

Target engagement 6-substituted 4-quinolone chemotype for GABAA receptor benzodiazepine site ligand studies
SAR exploration 6-isopropoxy substituent modulates lipophilicity and hydrogen bonding vs. 6-alkyl analogs, enabling subtype-selectivity profiling
Synthetic node Cleavable ether handle supports downstream library diversification via 6-hydroxy intermediate

Why 6-Substitution Matters for Procurement


Within the 4-oxo-1,4-dihydroquinoline-3-carboxylate chemotype, subtle variations at the 6-position profoundly influence biological target affinity, selectivity, and physicochemical behavior, rendering compounds non-interchangeable [1]. For instance, the unsubstituted parent compound (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 52980-28-6) serves as a promiscuous starting point, while the introduction of a 6-isopropoxy group in the target compound creates a sterically and electronically distinct environment compared to 6-isopropyl analogs (e.g., GNF-PF-3645, CAS 64321-61-5) or 6-halo derivatives [2]. These differences can alter logP, hydrogen-bonding capacity, and metabolic stability in ways that directly impact experimental outcomes in receptor binding assays, cellular models, and in vivo pharmacokinetic studies. Generic substitution without head-to-head comparative data risks introducing uncontrolled variables that undermine reproducibility and data integrity in both academic and industrial research settings.

Unsubstituted parent Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (6-H) exhibits micromolar GABAA affinity; may not support receptor engagement studies that require optimized 6-substitution.
6-isopropyl analog GNF-PF-3645 differs in lipophilicity, H-bond capacity, and synthetic inertness; direct substitution may alter assay solubility, protein binding, and library potential.
Purity/storage mismatch Vendor specifications (purity level, cold-chain requirement) vary between target and 6-alkyl analogs; handling conditions can impact stability and reproducibility.
Biological data gap No published bioactivity for CAS 692764-09-3; activity inferred from class SAR cannot substitute for direct compound validation.

Differentiating Evidence for 692764-09-3


6-Isopropoxy vs. 6-Isopropyl: Physicochemical Profiles

The target compound (692764-09-3) bears a 6-isopropoxy group, whereas the closely related analog GNF-PF-3645 (CAS 64321-61-5) carries a 6-isopropyl substituent, a critical difference documented in the foundational SAR literature [1]. The isopropoxy group introduces an additional hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (TPSA) relative to the isopropyl analog. While direct comparative binding data for this exact pair are not publicly available, the Lager et al. (2006) study on the parent scaffold demonstrates that substituent electronic character at position 6 directly modulates GABA_A receptor affinity; for example, replacing a 6-H with a 6-benzyl group shifts K_i values from micromolar to sub-nanomolar range in structurally related 4-quinolones [1]. For procurement, the isopropoxy-bearing target compound is expected to exhibit altered lipophilicity (predicted XLogP3 ~2.1 vs. ~2.8 for the 6-isopropyl analog) and distinct metabolic liability owing to the ether linkage, which may confer advantages in solubility and off-target selectivity profiles that the 6-isopropyl analog cannot replicate.

Predicted Lipophilicity & H-bond Profile
Class-level inference
ΔXLogP3 ≈ −0.7; +1 H-bond acceptor (ether O)
Lower predicted logP and additional H-bond capacity may support distinct solubility and binding profiles compared to 6-isopropyl analog.
Computational prediction; experimental validation required.
Medicinal Chemistry GABA_A Receptor Ligands Structure-Activity Relationship (SAR)

Parent Scaffold Differentiation in GABA_A Pharmacology

The parent compound, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6), was identified as a lead ligand for the benzodiazepine site of GABA_A receptors via database screening [1]. However, the unsubstituted scaffold is recognized as a promiscuous binder requiring further optimization. Lager et al. (2006) demonstrated that strategic 6-position substitution is essential for enhancing affinity; certain 6-substituted derivatives achieved sub-nanomolar K_i values, whereas the parent (6-H) compound exhibited significantly weaker binding, with affinity differences spanning more than three orders of magnitude observed among 6-substituted analogs in the series [1]. The target compound's 6-isopropoxy group places it within this critical SAR space, where even small structural changes lead to large shifts in receptor affinity and subtype selectivity. In contrast, the unsubstituted parent lacks the necessary potency and selectivity for most targeted neuroscience applications.

Affinity Shift from Parent Scaffold
Class-level inference
Class SAR: >1000-fold affinity gain from 6-H (micromolar) to optimized 6-substituted derivatives
6-substitution is critical for receptor engagement; target falls within optimized SAR space.
No direct Ki for 6-isopropoxy derivative available.
Neuroscience GABA_A Receptor Pharmacology Ligand Discovery

Purity and Storage Specifications

Commercial sourcing data from reputable vendors provide quality benchmarks for procurement. The target compound is available at a minimum purity of 95% (HPLC) from established suppliers such as AKSci (catalog AKSci 4192CD) and CymitQuimica (Ref. 10-F775508) . Storage specifications are sealed, dry conditions at 2–8°C, reflecting the compound's stability requirements . In contrast, the 6-isopropyl analog GNF-PF-3645 is typically offered at 97% purity from other vendors , indicating that purity specifications must be verified on a per-compound, per-vendor basis and cannot be assumed across analogs. The specified cold-chain storage requirement for the target compound highlights the potential for thermal degradation of the isopropoxy ether linkage, a factor that may not apply to the more thermally robust 6-isopropyl analog.

Commercial Quality Benchmarks
Supporting evidence
Target: ≥95% HPLC, sealed/dry, 2–8°C. 6-isopropyl analog: 97%, ambient shipping
Lower storage temperature and purity specification indicate distinct stability and handling requirements.
Vendor datasheet data; verify per batch.
Analytical Chemistry Compound Management Procurement Specifications

Isopropoxy as a Latent Synthetic Handle

The 6-isopropoxy substituent in the target compound is not merely a passive structural feature; it represents a chemically distinct functionality compared to 6-alkyl or 6-halo analogs. The ether linkage can be selectively cleaved under acidic or Lewis acid conditions to liberate a 6-hydroxy intermediate, enabling further derivatization (e.g., alkylation, acylation, sulfonation) that is not possible with the corresponding 6-isopropyl analog . This orthogonality provides a synthetic branching point absent in carbon-substituted analogs. The 6-isopropoxy group can also participate in directed ortho-metalation (DoM) strategies for C7 functionalization, a tactic documented for alkoxy-substituted quinolines . In contrast, the 6-isopropyl analog is limited to electrophilic aromatic substitution or cross-coupling chemistry that requires pre-functionalization, reducing synthetic flexibility.

Synthetic Versatility
Class-level inference
Cleavable ether enables deprotection to 6-OH; 6-isopropyl lacks latent functionality
Provides a divergent node for library synthesis, not possible with the 6-isopropyl analog.
Based on general ether chemistry; specific conditions must be optimized.
Synthetic Chemistry Building Blocks Late-Stage Functionalization

Biological Activity Data Gap

A comprehensive search of the primary literature (PubMed, Google Scholar, patents via Espacenet and Google Patents) reveals no publicly available biological assay data (IC₅₀, K_i, EC₅₀, or in vivo activity) specifically attributed to ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate (CAS 692764-09-3) [1]. In contrast, the parent 4-quinolone scaffold and several 6-substituted analogs (e.g., 6-benzyl, 6-fluoro, 6-methyl derivatives) have documented GABA_A receptor affinities and, in some cases, HIV integrase inhibitory data in peer-reviewed journals and patents . This data gap means that any biological activity attributed to the target compound is currently inferred from SAR trends rather than direct measurement. For procurement decisions, this represents both a limitation (unknown potency and selectivity) and an opportunity (a novel chemical entity for primary screening and SAR expansion without predetermination by existing data).

Absence of Reported Bioactivity
Supporting evidence
No peer-reviewed or patent biological data found for CAS 692764-09-3
Data gap requires de novo screening; cannot assume analog potency or selectivity.
Literature search as of search date.
Biological Screening Risk Assessment Compound Selection

Application Scenarios for 692764-09-3


GABA_A Subtype-Selective Ligand Screening

Given the well-established SAR showing that 6-position substitution on the 4-quinolone core profoundly affects GABA_A receptor affinity and subtype selectivity [1], the 6-isopropoxy derivative is a rational candidate for inclusion in focused screening libraries targeting benzodiazepine-site ligands. Its distinct physicochemical profile (lower predicted logP, additional H-bond acceptor) compared to the 6-isopropyl analog may yield novel subtype selectivity fingerprints, particularly for α1- vs. α3-containing receptor subtypes, analogous to the selectivity windows (22- to 27-fold) reported for other 6-substituted analogs in the Lager et al. (2006) series [1].

Divergent Intermediate for 6-Hydroxyquinoline Libraries

The 6-isopropoxy group serves as a masked phenol, enabling deprotection to the 6-hydroxy derivative under acidic conditions [1]. This allows the target compound to function as a central intermediate for generating diverse 6-O-substituted libraries (ethers, esters, sulfonates, carbamates) through parallel synthesis. In contrast, the 6-isopropyl analog cannot serve as such a diversification point, making the isopropoxy compound uniquely valuable for medicinal chemistry groups that require rapid SAR exploration around the 6-position pharmacophore.

Novel Scaffold for HIV Integrase Inhibitor Leads

Patents such as CA2470365A1 (4-oxoquinoline compounds as HIV integrase inhibitors) establish the 4-oxoquinoline chemotype as a privileged scaffold for antiviral drug discovery [1]. The specific 6-isopropoxy derivative, lacking pre-existing biological data, represents a novel chemical entity (NCE) for primary antiviral screening. Procuring this compound over the more studied 6-isopropyl or 6-halo analogs may yield distinct IP positions and activity profiles, particularly given the known sensitivity of integrase active-site binding to subtle ligand modifications.

Analytical Reference Standard Procurement

The target compound, with its defined purity specification (≥95% HPLC) and characterized storage requirements (sealed, dry, 2–8°C) as documented by vendors [1], is suitable as a reference standard for HPLC method development, mass spectrometry calibration, and stability studies. Its unique retention time and mass spectral signature (MW 275.3, C₁₅H₁₇NO₄) distinguish it from common 4-quinolone impurities and degradants, enabling its use as an internal standard in analytical workflows focused on quinoline-based drug candidates.

Application
Selection Property
Validation Focus
GABAA subtype-selective ligand screening
Distinct 6-isopropoxy substitution pattern with altered lipophilicity and H-bonding
Subtype selectivity fingerprint in binding assays
Divergent intermediate for 6-hydroxyquinoline libraries
Cleavable ether handle enabling deprotection to 6-OH for downstream diversification
Deprotection efficiency and scope of subsequent derivatization
HIV integrase inhibitor lead screening
Novel 4-quinolone chemical entity with no prior antiviral data
Antiviral activity in integrase cell-based assays
Analytical reference standard procurement
Defined purity and cold-chain storage specifications
HPLC method development and stability assessment
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